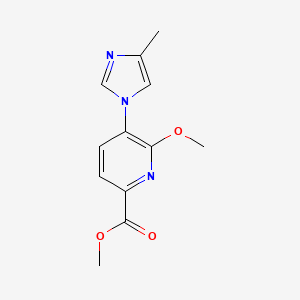

methyl 6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 6-methoxy-5-(4-methylimidazol-1-yl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-8-6-15(7-13-8)10-5-4-9(12(16)18-3)14-11(10)17-2/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWFBGUZQQMGJRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=C(N=C(C=C2)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262197-81-8 | |

| Record name | methyl 6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities. They are known to interact with various targets, leading to different biological responses.

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological responses. The specific interactions and resulting changes would depend on the specific target and the biological context.

Biochemical Pathways

Imidazole derivatives are known to affect a variety of biochemical pathways, leading to different downstream effects. The specific pathways and effects would depend on the specific target and the biological context.

Biological Activity

Methyl 6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridine-2-carboxylate (CAS No. 1262197-81-8) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 247.25 g/mol

- Structure : The compound features a pyridine ring substituted with a methoxy group and an imidazole moiety, which contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds containing imidazole and pyridine rings have been shown to inhibit various enzymes, including kinases and lipoxygenases, which are involved in inflammatory processes and cancer progression .

- Cytotoxic Effects : Research indicates that similar compounds exhibit cytotoxicity against various cancer cell lines. For instance, derivatives of imidazole have demonstrated significant antiproliferative effects on breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), suggesting that this compound may possess similar properties .

- Microtubule Destabilization : Some studies highlight the potential of imidazole-containing compounds to act as microtubule-destabilizing agents, which is a mechanism utilized by several anticancer drugs .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

| Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | MDA-MB-231 | 4.98 - 14.65 | Induction of apoptosis |

| Cytotoxicity | HepG2 | 2.43 - 7.84 | Induction of apoptosis |

| Microtubule Assembly Inhibition | Various | 20.0 | Microtubule destabilization |

| Enzyme Inhibition | ALOX15 | Varies | Allosteric inhibition |

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various imidazole derivatives on cancer cell lines, revealing that compounds similar to this compound exhibited significant growth inhibition in both MDA-MB-231 and HepG2 cells. The most promising candidates were further analyzed for their ability to induce apoptosis, showing enhanced caspase activity at certain concentrations .

Case Study 2: Enzyme Inhibition

Research has indicated that imidazole derivatives can selectively inhibit enzymes involved in inflammatory pathways. For instance, this compound may inhibit ALOX15, an enzyme implicated in various cancers and inflammatory diseases, through an allosteric mechanism .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Pharmacological Optimization : The methyl ester in the target compound enhances lipophilicity and bioavailability compared to carboxylic acid derivatives like imazamox or imazethapyr, which prioritize solubility for herbicidal activity .

- Structural Flexibility: Substitutions at position 2 (e.g., nitrile in picolinonitrile vs. methyl ester) dictate reactivity and application scope, with nitriles favoring agrochemical synthesis and esters enabling CNS drug development .

- Synthetic Pathways : Pd-catalyzed coupling methods (e.g., Buchwald-Hartwig amination) are common for pyridine-imidazole systems, as seen in the synthesis of both the target compound and BPN-15606 .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridine-2-carboxylate?

- Methodology : The compound is typically synthesized via multi-step reactions involving cyclization and condensation. For example, similar imidazole-pyridine derivatives are synthesized using Biginelli reactions (one-pot condensation of aldehydes, thioureas, and acetoacetate derivatives) or cyclization of intermediates like ethyl 3-aryl-4-(2-chlorophenyl)tetrahydropyrimidines . Post-synthesis purification often employs HPLC to achieve >95% purity, as demonstrated in analogous syntheses .

Q. How is the purity and structural integrity of the compound validated?

- Methodology : Analytical techniques include:

- HPLC : For assessing purity (>95% in optimized conditions) .

- NMR Spectroscopy : To confirm proton environments and aromatic ring substitution patterns (e.g., pyridine and imidazole protons) .

- IR Spectroscopy : To identify functional groups like ester carbonyls (C=O stretch ~1700 cm⁻¹) and methoxy groups .

Advanced Research Questions

Q. What strategies are recommended for optimizing reaction yields in multi-step syntheses of this compound?

- Methodology :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency in imidazole-pyridine systems .

- Catalyst Optimization : Lewis acids (e.g., ZnCl₂) or Pd-based catalysts improve coupling reactions for aryl-alkyl bonds .

- Temperature Control : Stepwise heating (e.g., 80°C for cyclization, 120°C for esterification) minimizes side reactions .

Q. How can researchers address discrepancies in spectroscopic data when characterizing novel derivatives?

- Methodology :

- Cross-Validation : Combine NMR, IR, and mass spectrometry to resolve ambiguities (e.g., distinguishing methoxy vs. methylimidazole protons) .

- Computational Modeling : Use DFT calculations to predict NMR chemical shifts and compare with experimental data .

Q. What experimental approaches are used to study the compound’s stability under various conditions?

- Methodology :

- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and UV light to simulate degradation .

- pH-Dependent Studies : Monitor hydrolysis of the ester group in buffered solutions (pH 2–12) using HPLC .

Q. How can structure-activity relationships (SAR) be evaluated for biological activity?

- Methodology :

- Derivative Synthesis : Modify substituents (e.g., methylimidazole, methoxy groups) and test in enzyme inhibition assays (e.g., cytochrome P450 or kinase assays) .

- Molecular Docking : Simulate interactions with target proteins (e.g., imidazole-binding enzymes) to predict binding affinities .

Q. What computational methods are applicable for predicting reactivity or interactions?

- Methodology :

- Molecular Dynamics (MD) Simulations : Study solvation effects and conformational stability in aqueous/organic media .

- QSAR Models : Corrogate electronic (HOMO-LUMO) and steric parameters with experimental bioactivity data .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s solubility in polar vs. non-polar solvents?

- Methodology :

- Solubility Screening : Conduct parallel experiments in solvents like water, ethanol, DCM, and hexane under controlled temperatures .

- Hansen Solubility Parameters : Calculate HSP values to rationalize discrepancies (e.g., hydrogen bonding vs. dispersion forces) .

Q. What factors explain variations in reported reaction yields for similar derivatives?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.